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Compound of Interest

Compound Name: Methyl 10-bromodecanoate

Cat. No.: B1348773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Physical Properties
Methyl 10-bromodecanoate is a fatty acid ester with the CAS registry number 26825-94-5. It

is a key intermediate in organic synthesis, most notably as a linker molecule in the

development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its bifunctional nature,

possessing both a reactive alkyl bromide and a methyl ester, allows for its conjugation to

various molecules of interest.

Table 1: Chemical Identifiers and Properties
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Property Value Reference(s)

CAS Number 26825-94-5 [3][4]

Molecular Formula C₁₁H₂₁BrO₂ [3][4]

Molecular Weight 265.19 g/mol [3][4]

IUPAC Name methyl 10-bromodecanoate [5]

Synonyms
10-Bromodecanoic acid methyl

ester
[3][4]

Appearance Colorless to pale yellow liquid [3]

Odor Fruity [3]

Table 2: Physicochemical Data

Property Value Reference(s)

Boiling Point 186 °C (lit.) [3][4][6]

Density 1.137 g/mL at 25 °C (lit.) [3][4]

Refractive Index (n20/D) 1.464 (lit.) [3][4]

Flash Point >230 °F (>110 °C) [3][4]

Melting Point -8.3 °C [4]

Vapor Pressure
0.0±0.6 mmHg at 25°C

(Predicted)
[4]

Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed spectral data with peak assignments are not readily available in the public

domain, typical chemical shifts for similar long-chain alkyl esters can be predicted.

Table 3: Predicted ¹H NMR Chemical Shifts
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Assignment Predicted Chemical Shift (ppm)

CH₃-O- ~3.67 (s, 3H)

-CH₂-C(=O)O- ~2.30 (t, 2H)

-CH₂-Br ~3.40 (t, 2H)

-(CH₂)₆- 1.20-1.85 (m, 14H)

Table 4: Predicted ¹³C NMR Chemical Shifts

Assignment Predicted Chemical Shift (ppm)

C=O ~174

O-CH₃ ~51

-CH₂-Br ~34

-CH₂-C(=O)O- ~34

-(CH₂)n- 24-33

Infrared (IR) Spectroscopy
The IR spectrum of Methyl 10-bromodecanoate is expected to show characteristic peaks for

its functional groups.

Table 5: Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description

C=O (ester) ~1740 Strong, sharp absorption

C-O (ester) 1250-1100 Strong absorption

C-H (alkane) 2950-2850 Strong, sharp absorptions

C-Br 650-550 Moderate to weak absorption
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Mass Spectrometry (MS)
Electron ionization mass spectrometry of Methyl 10-bromodecanoate would likely show a

molecular ion peak ([M]⁺) and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Fragmentation

m/z Fragment Ion

264/266 [M]⁺ (Isotopic peaks for Br)

233/235 [M - OCH₃]⁺

185 [M - Br]⁺

74 [CH₃OC(=O)CH₂]⁺ (McLafferty rearrangement)

59 [C(=O)OCH₃]⁺

Synthesis Protocol
Methyl 10-bromodecanoate can be synthesized via Fischer esterification of 10-

bromodecanoic acid with methanol, using a strong acid catalyst.

Fischer Esterification of 10-Bromodecanoic Acid
Materials:

10-bromodecanoic acid

Methanol (anhydrous)

Sulfuric acid (concentrated)

Sodium bicarbonate (saturated solution)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

In a round-bottom flask, dissolve 10-bromodecanoic acid in an excess of anhydrous

methanol.

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, allow the mixture to cool to room temperature and remove the excess

methanol under reduced pressure.

Dissolve the residue in an organic solvent and wash sequentially with water, saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purify the crude Methyl 10-bromodecanoate by vacuum distillation or column

chromatography.

Reactants

Process Products

10-Bromodecanoic Acid

RefluxMethanol

H₂SO₄ (catalyst)

Aqueous Workup

Water

Purification Methyl 10-bromodecanoate
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Click to download full resolution via product page

Caption: Fischer Esterification Workflow.

Application in PROTAC Synthesis
Methyl 10-bromodecanoate serves as a versatile linker in the synthesis of PROTACs. The

alkyl bromide moiety allows for nucleophilic substitution by a functional group on either the E3

ligase ligand or the target protein ligand.

General Workflow for PROTAC Synthesis using an Alkyl
Bromide Linker
The synthesis of a PROTAC using an alkyl bromide linker like Methyl 10-bromodecanoate
typically involves a multi-step process.
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Caption: General PROTAC Synthesis Workflow.
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PROTAC-Mediated Protein Degradation
PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of

a target protein.

PROTAC
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Binds
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Caption: PROTAC Mechanism of Action.

Biological Activity and Toxicology
The primary biological role of Methyl 10-bromodecanoate is as a linker molecule, and as

such, it is not expected to have significant intrinsic biological activity. Its function is to tether a

target protein ligand to an E3 ligase ligand, facilitating the degradation of the target protein.
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There is limited publicly available data on the specific toxicology of Methyl 10-
bromodecanoate. As with any laboratory chemical, it should be handled with appropriate

personal protective equipment.

Table 7: Safety Information

Hazard Statement Precautionary Statement

Causes skin irritation. Wash skin thoroughly after handling.

Causes serious eye irritation.
Wear protective gloves/eye protection/face

protection.

May cause respiratory irritation. Use only outdoors or in a well-ventilated area.

Conclusion
Methyl 10-bromodecanoate is a valuable chemical intermediate with well-defined physical

and chemical properties. Its primary application in modern drug discovery is as a flexible alkyl

linker in the synthesis of PROTACs, a promising therapeutic modality. This guide provides a

comprehensive overview of its chemical information, synthesis, and application, serving as a

valuable resource for researchers in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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